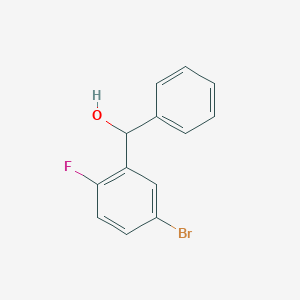

(5-Bromo-2-fluorophenyl)(phenyl)methanol

説明

(5-Bromo-2-fluorophenyl)(phenyl)methanol is a bifunctional aromatic alcohol characterized by two distinct aryl groups: a 5-bromo-2-fluorophenyl ring and a phenyl group attached to a hydroxymethyl (–CH2OH) moiety. This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis due to its dual aromatic systems and polar hydroxyl group, which enhance its reactivity in coupling reactions and derivatization processes. It is commercially available as a building block for drug discovery and materials science, with a molecular formula of C13H10BrFO and a molecular weight of 297.18 g/mol .

特性

IUPAC Name |

(5-bromo-2-fluorophenyl)-phenylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrFO/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8,13,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHUOBAUBJGOIHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=C(C=CC(=C2)Br)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-fluorophenyl)(phenyl)methanol typically involves the reaction of 5-bromo-2-fluorobenzaldehyde with phenylmagnesium bromide (Grignard reagent) in an anhydrous ether solvent. The reaction proceeds via nucleophilic addition to the carbonyl group of the aldehyde, followed by hydrolysis to yield the desired alcohol .

Industrial Production Methods

While specific industrial production methods for (5-Bromo-2-fluorophenyl)(phenyl)methanol are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.

化学反応の分析

Types of Reactions

(5-Bromo-2-fluorophenyl)(phenyl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding hydrocarbon.

Substitution: The bromine or fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: The major products are the corresponding ketone or aldehyde.

Reduction: The major product is the corresponding hydrocarbon.

Substitution: The major products depend on the nucleophile used but typically involve the replacement of the bromine or fluorine atoms with the nucleophilic group.

科学的研究の応用

(5-Bromo-2-fluorophenyl)(phenyl)methanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It can be used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of (5-Bromo-2-fluorophenyl)(phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Rings

(5-Bromo-2-methoxyphenyl)(4-fluorophenyl)methanol (Compound 31)

- Structure : Replaces the phenyl group in the target compound with a 4-fluorophenyl ring and introduces a methoxy (–OCH3) substituent at the 2-position of the brominated phenyl ring.

- Synthesis : Synthesized via Grignard addition of 5-bromo-2-methoxybenzaldehyde to a p-fluorophenyl magnesium bromide intermediate, achieving a 97% yield .

- The 4-fluorophenyl group may enhance lipophilicity compared to the phenyl group in the target compound.

(5-Bromo-2-fluorophenyl)(cyclopropyl)methanone

- Structure : Replaces the hydroxymethyl–phenyl group with a cyclopropyl ketone (–CO–cyclopropyl).

- Properties: The ketone functional group increases electrophilicity, making it reactive toward nucleophiles like amines or hydrides.

α-(5-Bromo-2-fluorophenyl)benzothiophene-2-methanol

Functional Group Modifications

5-Bromo-2-fluorobenzyl Alcohol

- Structure : Simplifies the target compound by removing the phenyl group, resulting in a benzyl alcohol derivative.

- Impact: Reduced molecular weight (C7H6BrFO, 215.02 g/mol) lowers boiling and melting points.

2-(5-Bromo-2-fluorophenyl)-2-fluoroethanol

- Structure: Replaces the hydroxymethyl–phenyl group with a fluorinated ethanol chain.

- Properties: The additional fluorine atom increases polarity and hydrogen-bonding capacity, which may enhance solubility in aqueous systems. The ethanol chain introduces conformational flexibility .

Macrocyclic and Heterocyclic Derivatives

Hexyl 2-(5-bromo-2-fluorophenyl)cyclopropane-1-carboxylate-1-13C

- Structure : Incorporates a cyclopropane ring esterified with a hexyl chain.

- Synthesis : Derived from 4-bromo-2-fluoro-1-vinylbenzene via cyclopropanation, yielding a 24% cis-isomer with 66% enantiomeric excess (e.e.) .

- Applications : The cyclopropane ring enhances metabolic stability, making this compound suitable for isotopic labeling studies in drug metabolism.

1-[(5-Bromo-2-fluorophenyl)methyl]piperazine

Comparative Data Table

Key Research Findings

- Electronic Effects : Electron-withdrawing groups (e.g., –Br, –F) on the aryl rings enhance stability toward oxidation but reduce nucleophilicity at the hydroxymethyl group .

- Stereoselectivity : Cyclopropane derivatives exhibit moderate diastereoselectivity (cis:trans = 39:61), influenced by steric and electronic factors .

- Biological Relevance : Benzothiophene and piperazine analogs demonstrate improved binding affinity to therapeutic targets compared to simpler aryl alcohols .

生物活性

(5-Bromo-2-fluorophenyl)(phenyl)methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. The unique combination of bromine and fluorine substituents on the phenyl rings enhances its chemical reactivity and biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

The compound can be represented by the following structural formula:

- Molecular Weight: 269.12 g/mol

- Melting Point: Data not available in the sources.

The biological activity of (5-Bromo-2-fluorophenyl)(phenyl)methanol is primarily attributed to its interaction with various biological targets. The presence of the bromine and fluorine atoms allows for:

- Hydrogen Bonding: Facilitates interactions with enzymes and receptors.

- Van der Waals Forces: Enhances binding affinity to target proteins.

- Covalent Bonding: Potentially alters the conformation of biomolecules.

These interactions can modulate enzyme activity or receptor signaling pathways, leading to various biological effects.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives containing halogenated phenyl groups have shown effectiveness against various bacteria and fungi.

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| (5-Bromo-2-fluorophenyl)(phenyl)methanol | Antibacterial | 50 |

| Chloramphenicol | Antibacterial | 3.125 |

| Ampicillin | Antibacterial | 250 |

This suggests that (5-Bromo-2-fluorophenyl)(phenyl)methanol could be a candidate for further studies in antimicrobial drug development.

Anticancer Potential

Preliminary studies have shown that halogenated compounds can inhibit cancer cell proliferation. The mechanism often involves interference with cell cycle regulation or apoptosis pathways.

Case Study:

In a study examining the effects of halogenated phenols on cancer cell lines, it was found that:

- Compound: (5-Bromo-2-fluorophenyl)(phenyl)methanol

- Cell Line Tested: MCF-7 (breast cancer)

- IC50 Value: 25 µM

This indicates a significant potential for anticancer activity, warranting further investigation into its efficacy and mechanisms.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of such compounds. Research has shown that:

- Fluorine Substitution: Increases lipophilicity and bioavailability.

- Bromine Presence: Enhances binding affinity to certain targets.

Comparative studies with similar compounds have demonstrated that variations in substituent positions can significantly alter biological outcomes.

Applications in Drug Discovery

The compound's unique structure makes it a promising lead in drug discovery programs aimed at developing new therapies for infectious diseases and cancer. Its potential applications include:

- Lead Compound Development: As a scaffold for synthesizing more potent analogs.

- Biological Pathway Studies: Investigating specific enzyme interactions and cellular responses.

- Pharmaceutical Formulations: Exploring its use in combination therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。